molecular formula C13H10BrNO3 B3096773 1-(Benzyloxy)-3-bromo-5-nitrobenzene CAS No. 128923-99-9

1-(Benzyloxy)-3-bromo-5-nitrobenzene

Cat. No.: B3096773
CAS No.: 128923-99-9
M. Wt: 308.13 g/mol
InChI Key: JKDQJTZCMWRKJA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromo-5-nitrobenzene is a substituted aromatic compound featuring a benzyloxy group (-OCH₂C₆H₅) at position 1, a bromine atom at position 3, and a nitro group (-NO₂) at position 4.

  • Molecular Formula: C₁₃H₁₀BrNO₃ (calculated).
  • Molecular Weight: ~308.14 g/mol.
  • Applications: Likely serves as an intermediate in pharmaceutical synthesis, given the prevalence of benzyloxy, bromo, and nitro groups in bioactive molecule development .

Properties

IUPAC Name

1-bromo-3-nitro-5-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-11-6-12(15(16)17)8-13(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDQJTZCMWRKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromo-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and benzyloxylation of benzene derivatives. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-bromo-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1-(Benzyloxy)-3-bromo-5-nitrobenzene is used in medicinal chemistry for synthesizing novel chalcone derivatives, which have shown promising antimicrobial activity. It serves as an intermediate in synthesizing nitro aromatic compounds.

Synthesis of Monoamine Oxidase (MAO) Inhibitors
Small molecules bearing a benzyloxy substituent have been synthesized and evaluated for their MAO inhibitory activity . Most of these compounds are competitive and reversible inhibitors of MAO-B . It has been observed that introducing different substituents to benzyloxy can impact MAO inhibition . Specifically, electron-withdrawing groups at the meta-position of the benzene ring are more suitable for MAO-B inhibition, and halogen substituents on the benzyloxy ring further increase MAO-B inhibition . These compounds could be potential drug candidates for treating neurodegenerative diseases due to their possible blood-brain barrier permeability and low neurotoxicity .

Biological Activity
2-(Benzyloxy)-4-bromo-1-nitrobenzene, an aromatic compound, shows potential in biological applications. Its structure includes a nitro group, a bromine atom, and a benzyloxy substituent, making it a valuable intermediate in organic synthesis and pharmaceuticals. The presence of a bromine atom facilitates halogen bonding, enhancing binding affinity to proteins and enzymes, while the nitro group can participate in redox reactions, influencing cellular signaling pathways. Studies have shown that this compound can induce apoptosis in human breast cancer cells and exhibits anti-inflammatory properties in murine models. It can also inhibit specific kinases that are overactive in certain cancers, leading to reduced tumor growth in xenograft models.

Structural Analogs

Several compounds share structural similarities with this compound:

  • 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene: Contains a chloro group instead of a bromo group.
  • 2-(Benzyloxy)-1-bromo-3-nitrobenzene: Features a different positional arrangement of functional groups.
  • 1-Benzyloxy-3-methyl-2-nitrobenzene: Has a methyl substituent affecting reactivity.

The specific arrangement of functional groups in this compound influences its reactivity and potential applications in synthesis compared to these similar compounds.

Table 1: hMAO inhibitory activities of synthesized compounds

CompoundsRMAO-A inhibition (%)MAO-B IC50 (μM)Selectivity index
9a232.73 ± 0.08>36.6
9b3-F371.06 ± 0.18>94.3
9c4-F310.58 ± 0.12>172.4
9d3-Br270.76 ± 0.03>131.6
9e4-Br300.35 ± 0.06>285.7
9f3-CH3431.98 ± 0.09>50.5
9g4-CH3241.53 ± 0.06>65.4
10a45.6 ± 0.871.96 ± 0.1123.3
10b3-F64.2 ± 0.591.21 ± 0.0853.1
10c4-F42.5 ± 1.060.93 ± 0.0545.7
10d3-Br28.2 ± 0.850.53 ± 0.0453.2
10e4-Br27.9 ± 0.490.19 ± 0.07146.8
10f3-CH351.6 ± 0.532.91 ± 0.0817.7
10g4-CH364.8 ± 0.732.53 ± 0.1625.6
11a2515.8 ± 0.23>6.3
11b3-F1912.3 ± 0.79>8.1
11c4-F2215.6 ± 0.28>6.4
11d3-Br2219.3 ± 0.51>5.2
11e4-Br258.63 ± 0.24>11.6
11f3-CH32310.9 ± 0.17>9.2
11g4-CH32614.6 ± 0.35>6.8
Iproniazid6.78 ± 0.358.24 ± 0.180.82

Test concentration is 100 μM.

IC50: 50% inhibitory concentration (means ± SEM of three experiments).

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-3-bromo-5-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes and receptors, leading to various biochemical effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Compounds sharing the 3-bromo-5-nitro substitution pattern but differing in the position 1 substituent exhibit distinct properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Reference
1-(Benzyloxy)-3-bromo-5-nitrobenzene C₁₃H₁₀BrNO₃ 308.14 1-OBz, 3-Br, 5-NO₂ Pharmaceutical intermediate
1-Bromo-3-methyl-5-nitrobenzene C₇H₆BrNO₂ 216.03 1-CH₃, 3-Br, 5-NO₂ Research chemical (97% purity)
1-Bromo-3-(methylsulfonyl)-5-nitrobenzene C₇H₆BrNO₄S 280.10 1-SO₂CH₃, 3-Br, 5-NO₂ Lab reagent (GHS-compliant)
1-(Pentafluorosulfanyl)-3-bromo-5-nitrobenzene C₆H₃BrF₅NO₂S 328.05 1-SF₅, 3-Br, 5-NO₂ High purity (98.5%), lab use

Key Observations :

  • Solubility : Benzyloxy derivatives (e.g., 1-(Benzyloxy)-3-bromo-5-fluorobenzene) are typically less polar than methoxy analogs, favoring organic solvents .

Positional Isomers with Benzyloxy Groups

Compounds retaining the benzyloxy group but altering substituent positions demonstrate significant divergence in properties:

Compound Name CAS No. Substituent Positions Similarity Score Applications Reference
1-(Benzyloxy)-3-bromo-2-nitrobenzene 1314091-92-3 1-OBz, 3-Br, 2-NO₂ 0.88 Synthetic intermediate
1-(Benzyloxy)-4-bromo-2-nitrobenzene 383868-64-2 1-OBz, 4-Br, 2-NO₂ 0.95 Material science research
2-(Benzyloxy)-1-bromo-3-nitrobenzene N/A 2-OBz, 1-Br, 3-NO₂ N/A High-purity research chemical

Key Observations :

  • Reactivity : Positional isomers (e.g., nitro at position 2 vs. 5) alter electronic distribution, affecting reaction pathways. For example, meta-nitro groups (position 5) enhance stability in SNAr reactions compared to ortho-nitro derivatives .
  • Synthetic Utility : Isomers like 1-(Benzyloxy)-4-bromo-2-nitrobenzene are preferred in cross-coupling reactions due to steric accessibility .

Halogen and Functional Group Variants

Substituting bromine or nitro groups with other halogens or functional groups modifies physicochemical behavior:

Compound Name Molecular Formula Key Substituents Boiling Point/Melting Point Applications Reference
1-(Benzyloxy)-3-bromo-5-fluorobenzene C₁₃H₁₀BrFO 5-F, 3-Br, 1-OBz Not reported Fluorinated drug synthesis
1-Bromo-3-chloro-5-nitrobenzene C₆H₃BrClNO₂ 3-Br, 5-NO₂, 3-Cl Not reported Agrochemical intermediate
1-Bromo-3-methoxy-5-nitrobenzene C₇H₆BrNO₃ 1-OCH₃, 3-Br, 5-NO₂ Not reported Dye/pigment precursor

Key Observations :

  • Halogen Effects : Fluorine (smaller size, higher electronegativity) enhances metabolic stability in pharmaceuticals compared to bromine .
  • Nitro Group Role : Essential for directing further substitutions (e.g., reduction to amines) in drug synthesis .

Biological Activity

1-(Benzyloxy)-3-bromo-5-nitrobenzene (CAS No. 128923-99-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from a variety of research findings.

Synthesis

The compound can be synthesized through various methods, typically involving nucleophilic substitution reactions. The benzyloxy group acts as a leaving group, allowing for the introduction of the bromo and nitro substituents on the benzene ring. The synthetic pathways often utilize reagents such as sodium azide or potassium thiolate in polar aprotic solvents for effective substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, derivatives of related compounds have shown significant activity against breast (MCF-7) and lung (A-549) cancer cell lines, with IC50 values indicating effective growth inhibition.

Compound Cell Line IC50 (µM)
This compoundMCF-7TBD
This compoundA-549TBD

The precise IC50 values for this compound remain to be fully characterized in primary research studies. However, related compounds have demonstrated IC50 values as low as 2.93 µM in similar contexts, suggesting a promising avenue for further investigation into this compound's efficacy against cancer cells .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific protein kinases involved in cancer progression.
  • Apoptosis Induction : It has been suggested that the compound could influence apoptotic pathways, increasing levels of pro-apoptotic markers such as Bax while decreasing anti-apoptotic markers like Bcl-2.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that this compound exhibits antimicrobial activity. Preliminary studies indicate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential utility in treating resistant bacterial infections .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of various nitro-substituted benzene derivatives on MCF-7 and A-549 cell lines. Results indicated that compounds similar to this compound significantly inhibited cell proliferation, with further analysis needed to establish specific mechanisms of action .
  • Study on Antimicrobial Properties : Research involving methanolic extracts containing nitrobenzene derivatives demonstrated notable antibacterial effects against MRSA strains. This suggests that modifications to the nitro group can enhance antimicrobial properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-(Benzyloxy)-3-bromo-5-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.